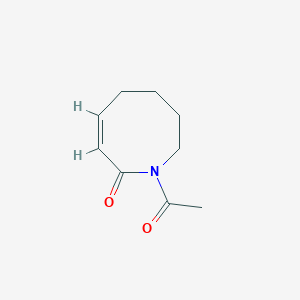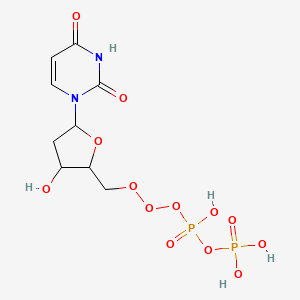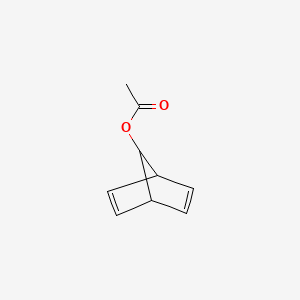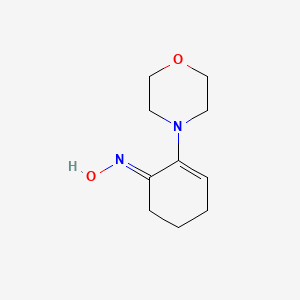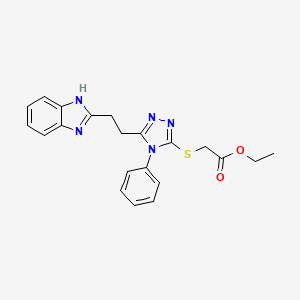
Thiobis(acetohydrazide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Thiobis(acetohydrazide) can be synthesized through the reaction of thioglycolic acid with hydrazine hydrate. The reaction typically involves the following steps:
Reaction of Thioglycolic Acid with Hydrazine Hydrate: Thioglycolic acid is reacted with hydrazine hydrate in a suitable solvent, such as methanol, under reflux conditions. This reaction forms the intermediate thiobis(acetic acid hydrazide).
Purification: The crude product is purified by recrystallization from an appropriate solvent, such as ethanol or methanol, to obtain pure thiobis(acetohydrazide).
Industrial Production Methods
Industrial production of thiobis(acetohydrazide) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Thiobis(acetohydrazide) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfide derivatives.
Reduction: It can be reduced to form thiol derivatives.
Substitution: It can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Disulfide derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted thiobis(acetohydrazide) derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Thiobis(acetohydrazide) has diverse applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.
Medicine: It is explored for its potential use in drug development, particularly in designing novel therapeutic agents.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of thiobis(acetohydrazide) involves its interaction with molecular targets through its functional groups. The hydrazide groups can form hydrogen bonds and coordinate with metal ions, while the sulfur atom can participate in redox reactions. These interactions enable thiobis(acetohydrazide) to modulate various biological pathways and exhibit its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **Thi
Propriétés
Numéro CAS |
5447-21-2 |
|---|---|
Formule moléculaire |
C4H10N4O2S |
Poids moléculaire |
178.22 g/mol |
Nom IUPAC |
2-(2-hydrazinyl-2-oxoethyl)sulfanylacetohydrazide |
InChI |
InChI=1S/C4H10N4O2S/c5-7-3(9)1-11-2-4(10)8-6/h1-2,5-6H2,(H,7,9)(H,8,10) |
Clé InChI |
CYCRXXDVTXKJSD-UHFFFAOYSA-N |
SMILES canonique |
C(C(=O)NN)SCC(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(1H-indol-3-yl)-2-[[2-(1H-indol-3-yl)acetyl]amino]butanoic acid](/img/structure/B13815978.png)
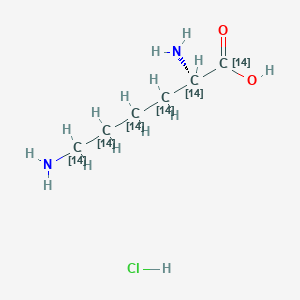
![2-Propenal, 3-[[2-(3,4-dihydroxyphenyl)ethyl]amino]-, (Z)-(9CI)](/img/structure/B13815988.png)

![(2E)-[(2-Oxo-4-morpholinyl)imino]acetonitrile](/img/structure/B13815999.png)
